molecular formula C25H21BrO4 B11648544 Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11648544
M. Wt: 465.3 g/mol
InChI Key: FMARNTVWLCJESJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a benzofuran ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzofuran derivative, followed by etherification and esterification reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers or amines, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-2-methyl-5-[(4-methylbenzyl)oxy]-1-benzofuran-3-carboxylate
  • 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran

Uniqueness

Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity based on available literature, including case studies and research findings.

Chemical Structure

The compound is characterized by the following structure:

  • Chemical Formula : C₁₈H₁₈BrO₃
  • Molecular Weight : 360.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that benzofuran derivatives often exhibit significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzofuran have been tested against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Candida albicans16.69 to 78.23 µM

These findings suggest that the compound may possess potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Activity

Research has indicated that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study highlighted the cytotoxic effects of related benzofuran compounds on cancer cell lines with effective concentrations leading to significant reductions in cell viability .

The selectivity index (SI), which measures the safety profile of a compound, was found to be favorable for certain benzofuran derivatives, indicating a potential therapeutic window for anticancer applications.

3. Anti-inflammatory Activity

Benzofuran compounds have also been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzofuran derivatives, this compound was evaluated alongside other compounds. The results demonstrated significant antibacterial activity against E. coli and S. aureus, with observed MIC values indicating effective inhibition of bacterial growth .

Case Study 2: Cytotoxicity in Cancer Cells

A comparative analysis involving this compound revealed its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value indicative of potent anticancer activity, suggesting further investigation into its mechanisms is warranted .

Properties

Molecular Formula

C25H21BrO4

Molecular Weight

465.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H21BrO4/c1-3-28-25(27)23-19-13-22(29-15-17-11-9-16(2)10-12-17)20(26)14-21(19)30-24(23)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3

InChI Key

FMARNTVWLCJESJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)C)Br)C4=CC=CC=C4

Origin of Product

United States

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